![molecular formula C27H34Cl4N2O5 B13977785 Acetic acid, (p-(bis(2-chloroethyl)amino)phenyl)-, 2-hydroxy-1,3-propanediyl ester CAS No. 38358-06-4](/img/structure/B13977785.png)
Acetic acid, (p-(bis(2-chloroethyl)amino)phenyl)-, 2-hydroxy-1,3-propanediyl ester
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Overview
Description
Acetic acid, (p-(bis(2-chloroethyl)amino)phenyl)-, 2-hydroxy-1,3-propanediyl ester is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of acetic acid esterified with a phenyl group substituted with bis(2-chloroethyl)amino groups and a 2-hydroxy-1,3-propanediyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (p-(bis(2-chloroethyl)amino)phenyl)-, 2-hydroxy-1,3-propanediyl ester typically involves multiple steps. One common method includes the esterification of acetic acid with a phenyl group substituted with bis(2-chloroethyl)amino groups. This reaction is often carried out in the presence of a catalyst, such as sulfuric acid, under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using advanced reactors and continuous flow systems. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (p-(bis(2-chloroethyl)amino)phenyl)-, 2-hydroxy-1,3-propanediyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the bis(2-chloroethyl)amino groups to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Primary amines and other reduced products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetic acid, (p-(bis(2-chloroethyl)amino)phenyl)-, 2-hydroxy-1,3-propanediyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of anticancer agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of acetic acid, (p-(bis(2-chloroethyl)amino)phenyl)-, 2-hydroxy-1,3-propanediyl ester involves its interaction with molecular targets and pathways within biological systems. The bis(2-chloroethyl)amino groups are known to alkylate DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is particularly relevant in the context of its potential anticancer activity, as it can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, (p-(bis(2-chloroethyl)amino)phenyl)-, methyl ester
- Acetic acid, (p-(bis(2-chloroethyl)amino)phenyl)-, ethyl ester
- Acetic acid, (p-(bis(2-chloroethyl)amino)phenyl)-, propyl ester
Uniqueness
Acetic acid, (p-(bis(2-chloroethyl)amino)phenyl)-, 2-hydroxy-1,3-propanediyl ester is unique due to the presence of the 2-hydroxy-1,3-propanediyl moiety, which imparts distinct chemical and biological properties
Biological Activity
Acetic acid, (p-(bis(2-chloroethyl)amino)phenyl)-, 2-hydroxy-1,3-propanediyl ester (CAS Number: 38358-06-4), is a chemical compound with significant biological activity, particularly in the field of oncology. This article explores its biological properties, mechanisms of action, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C27H34Cl4N2O5 |
Molecular Weight | 608.381 g/mol |
Density | 1.328 g/cm³ |
Boiling Point | 732 °C at 760 mmHg |
Flash Point | 396.5 °C |
The compound is known for its alkylating properties , which are primarily attributed to the presence of the bis(2-chloroethyl)amino group. This group facilitates the formation of DNA cross-links, leading to disruption in DNA replication and transcription, ultimately resulting in cell death. The alkylation process is particularly effective in targeting rapidly dividing cells, making it a candidate for cancer therapy.
Antitumor Activity
Research indicates that derivatives of this compound exhibit promising antitumor activity against various leukemia models. For instance, studies have shown that modified steroidal alkylating agents linked to p-(bis(2-chloroethyl)amino)phenylacetate demonstrate significant efficacy against L1210 and P388 leukemias when administered at higher doses .
Case Study: Leukemia Treatment
A relevant study evaluated the effectiveness of a stereoisomer of the compound in L1210 leukemia models. The results indicated that while higher doses were necessary for efficacy, the presence of specific structural features significantly influenced both toxicity and antileukemic activity . The study concluded that the lactam moiety is crucial for conferring biological activity.
Structure-Activity Relationship
The structure-activity relationship (SAR) studies reveal that variations in the alkylating moiety's steric arrangement impact both the toxicity and therapeutic efficacy of the compound. The configuration at specific positions on the steroid backbone plays a critical role in determining how effectively the compound can induce cytotoxicity in cancer cells .
Toxicity Profile
While the compound shows promise as an antitumor agent, its toxicity profile must be carefully considered. The potential for significant side effects due to its alkylating nature necessitates thorough evaluation in clinical settings. The acute toxicity data suggest that while it is effective against certain cancer cell lines, careful dosing is vital to minimize adverse effects .
Properties
CAS No. |
38358-06-4 |
---|---|
Molecular Formula |
C27H34Cl4N2O5 |
Molecular Weight |
608.4 g/mol |
IUPAC Name |
[3-[2-[4-[bis(2-chloroethyl)amino]phenyl]acetyl]oxy-2-hydroxypropyl] 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate |
InChI |
InChI=1S/C27H34Cl4N2O5/c28-9-13-32(14-10-29)23-5-1-21(2-6-23)17-26(35)37-19-25(34)20-38-27(36)18-22-3-7-24(8-4-22)33(15-11-30)16-12-31/h1-8,25,34H,9-20H2 |
InChI Key |
TUMJLXBPWBHUJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)OCC(COC(=O)CC2=CC=C(C=C2)N(CCCl)CCCl)O)N(CCCl)CCCl |
Origin of Product |
United States |
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